Iron pentacarbonyl

Beschreibung

Eigenschaften

IUPAC Name |

formaldehyde;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CO.Fe/c5*1-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOFOKCECDGJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

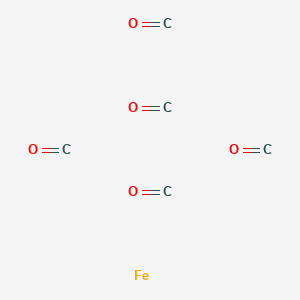

C=O.C=O.C=O.C=O.C=O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5FeO5, Array, FeC5O5 | |

| Record name | IRON PENTACARBONYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | IRON PENTACARBONYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | iron pentacarbonyl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron_pentacarbonyl | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iron pentacarbonyl appears as a yellow to dark red liquid. Insoluble in water and denser than water. Very toxic by inhalation, ingestion, and skin absorption. Flash point 5 °F. Used to make other chemicals., Liquid, Colorless to yellow to dark-red, oily liquid; [NIOSH] Ignites in air; Insoluble in water; [Sullivan, p. 979], COLOURLESS-TO-YELLOW OR DARK RED VISCOUS LIQUID., Colorless to yellow to dark-red, oily liquid. | |

| Record name | IRON PENTACARBONYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron carbonyl (Fe(CO)5), (TB-5-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron pentacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | IRON PENTACARBONYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | IRON PENTACARBONYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/245 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Iron pentacarbonyl (as Fe) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0345.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

216.8 °F at 749 mmHg (EPA, 1998), 103 °C, 217 °F at 749 mmHg, (749 mmHg) 217 °F | |

| Record name | IRON PENTACARBONYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron pentacarbonyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IRON PENTACARBONYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | IRON PENTACARBONYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/245 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Iron pentacarbonyl (as Fe) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0345.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

5 °F (EPA, 1998), 5 °F, -15 °C (5 °F) - closed cup, -15 °C c.c. | |

| Record name | IRON PENTACARBONYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron pentacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Iron pentacarbonyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IRON PENTACARBONYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | IRON PENTACARBONYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/245 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Iron pentacarbonyl (as Fe) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0345.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Water solubility data for iron pentacarbonyl are contradictory; a value of 50-100 mg/L can be assumed...the solubility of water in iron pentacarbonyl is 200-400 mg/kg., In water, 44 mg/L at 20 °C, Insoluble in water, Practically insoluble in water, For more Solubility (Complete) data for Iron pentacarbonyl (9 total), please visit the HSDB record page., Solubility in water: none, Insoluble | |

| Record name | IRON PENTACARBONYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron pentacarbonyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IRON PENTACARBONYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Iron pentacarbonyl (as Fe) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0345.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.457 at 69.8 °F (EPA, 1998) - Denser than water; will sink, 1.46 g/cu cm, Relative density (water = 1): 1.5, 1.457 at 69.8 °F, 1.46-1.52 | |

| Record name | IRON PENTACARBONYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron pentacarbonyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IRON PENTACARBONYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | IRON PENTACARBONYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/245 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Iron pentacarbonyl (as Fe) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0345.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.74 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.74 (Air = 1), Relative vapor density (air = 1): 6.8, 6.74 | |

| Record name | IRON PENTACARBONYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron pentacarbonyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IRON PENTACARBONYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | IRON PENTACARBONYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/245 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

40 mmHg at 86.54 °F (EPA, 1998), 21.0 [mmHg], VP: 34.9 to 875.8 hPa at 20 to 100 °C, VP: Pa-21 torr at 20 °C, 40 mm Hg at 30.3 °C, Vapor pressure, kPa at 25 °C: 4.7, 40 mmHg at 86.54 °F, (87 °F): 40 mmHg | |

| Record name | IRON PENTACARBONYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron pentacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Iron pentacarbonyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IRON PENTACARBONYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | IRON PENTACARBONYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/245 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Iron pentacarbonyl (as Fe) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0345.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellow, oily liquid, Colorless to yellow oily liquid, Mobile yellow liquid, Colorless to yellow to dark red, oily liquid, Viscous, yellow liquid | |

CAS No. |

13463-40-6 | |

| Record name | IRON PENTACARBONYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron pentacarbonyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13463-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron pentacarbonyl | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/iron-pentacarbonyl-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Iron carbonyl (Fe(CO)5), (TB-5-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentacarbonyliron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRON PENTACARBONYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WQ62TAQ6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iron pentacarbonyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IRON PENTACARBONYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | IRON PENTACARBONYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/245 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-5.8 °F (EPA, 1998), -20.5 °C, -20 °C, -5.8 °F, -6 °F | |

| Record name | IRON PENTACARBONYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron pentacarbonyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IRON PENTACARBONYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | IRON PENTACARBONYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/245 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Iron pentacarbonyl (as Fe) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0345.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory-Scale Synthesis of Iron Pentacarbonyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal methods for the laboratory-scale synthesis of iron pentacarbonyl (Fe(CO)₅), a versatile precursor in various chemical syntheses. The information presented is collated from established chemical literature, including patents and safety data, to ensure accuracy and a focus on practical application in a research environment.

Introduction

This compound is a straw-colored liquid with the formula Fe(CO)₅. It is a highly toxic and volatile organometallic compound that serves as a valuable reagent and precursor in organic and inorganic synthesis. Its utility stems from the lability of its carbonyl ligands and its ability to serve as a source of zero-valent iron. In a laboratory setting, its synthesis can be approached through several methods, each with distinct advantages and required experimental setups. This document details three primary synthetic routes: high-pressure direct carbonylation, synthesis via an iodide intermediate, and an atmospheric pressure method.

Synthetic Methodologies

High-Pressure Direct Carbonylation of Iron

The direct reaction of finely divided iron with carbon monoxide is the most common industrial method and can be adapted for a laboratory scale, provided the necessary high-pressure equipment is available. This method offers a direct route to the product from readily available starting materials.

Experimental Protocol:

A high-pressure autoclave or stirred reactor is charged with finely divided, oxide-free iron powder. The reactor is then sealed, purged with an inert gas such as nitrogen, and subsequently pressurized with carbon monoxide. The reaction is typically carried out at elevated temperatures and pressures. The use of a sulfur-containing catalyst can facilitate the reaction under milder conditions.[1][2][3]

The crude this compound is a volatile liquid and can be collected from the reactor by condensation of the effluent gas stream.[2] Purification is achieved by fractional distillation.[1][2]

Data Presentation: High-Pressure Synthesis Parameters

| Parameter | Value | Reference |

| Iron Source | Finely divided iron powder, iron sponge | [1][2] |

| Carbon Monoxide Pressure | 5 - 30 MPa (50 - 300 bar) | [1][4] |

| Temperature | 150 - 200 °C | [1][4] |

| Catalyst (optional) | Sulfur, alkali metal sulfides (e.g., Na₂S) | [1][2][3] |

| Purification | Fractional distillation | [1][2] |

Experimental Workflow: High-Pressure Direct Carbonylation

Caption: Workflow for the high-pressure synthesis of this compound.

Synthesis via an Iron(II) Iodide Intermediate

To circumvent the need for specialized high-pressure equipment, a two-step method proceeding through an iron(II) iodide intermediate is a viable laboratory-scale alternative. This method involves the carbonylation of iron(II) iodide followed by reduction.

Experimental Protocol:

The synthesis proceeds in two main stages:

-

Formation of Tetracarbonyl diiodoiron(II) (Fe(CO)₄I₂): Anhydrous iron(II) iodide (FeI₂) is reacted with carbon monoxide.

-

Reduction to this compound: The resulting Fe(CO)₄I₂ is then reduced to yield this compound.

While the general scheme is known, specific, detailed, and verified protocols from definitive sources like Inorganic Syntheses are not readily found in the immediate search results, though they are alluded to in online forums. Researchers should consult specialized organometallic synthesis literature for precise experimental details.

Logical Relationship: Iodide Intermediate Pathway

Caption: Reaction sequence for the iodide intermediate synthesis of Fe(CO)₅.

Atmospheric Pressure Synthesis using Activated Iron

A method for the synthesis of this compound at atmospheric pressure has been described, which is highly advantageous for laboratories not equipped for high-pressure reactions. This procedure relies on the activation of iron powder with hydrogen sulfide (B99878).

Experimental Protocol:

-

Activation of Iron Powder: 5.0 g of iron powder is suspended in 30 mL of dry heptane. The suspension is shaken for 15 minutes in an atmosphere of hydrogen sulfide (H₂S). A slight evolution of gas from the iron surface indicates activation. The activated iron suspension is then stored under a nitrogen atmosphere.

-

Carbonylation: Carbon monoxide is introduced at atmospheric pressure, and the suspension is stirred vigorously at room temperature for 20 hours. The solution will gradually turn red as the reaction progresses.

-

Isolation and Purification: The solvent is removed under reduced pressure. The crude this compound is then purified by distillation at atmospheric pressure (boiling point: 103 °C).

This procedure was reported in a scientific discussion forum, citing a publication on the synthesis of organometallic compounds.[5]

Data Presentation: Atmospheric Pressure Synthesis Parameters

| Parameter | Value | Reference |

| Iron Source | Iron powder | [5] |

| Activating Agent | Hydrogen sulfide (H₂S) | [5] |

| Solvent | Dry heptane | [5] |

| Carbon Monoxide Pressure | Atmospheric | [5] |

| Temperature | Room temperature | [5] |

| Reaction Time | 20 hours | [5] |

| Purification | Distillation at atmospheric pressure | [5] |

Experimental Workflow: Atmospheric Pressure Synthesis

Caption: Workflow for the atmospheric pressure synthesis of this compound.

Safety Considerations

This compound is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[3][6] It is readily absorbed through the skin and can be fatal if inhaled.[6][7] Carbon monoxide is also a highly toxic gas. Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory.[3][6][7] All operations should be conducted with appropriate engineering controls and emergency preparedness.

Key Hazards:

-

Toxicity: Highly toxic by inhalation, ingestion, and skin absorption.[3][6][7]

-

Flammability: Flammable liquid and vapor.

-

Light and Air Sensitivity: Decomposes in the presence of light and air.[8]

-

Carbon Monoxide Release: Decomposition can release highly toxic carbon monoxide gas.[6]

Purification

The primary method for purifying crude this compound is fractional distillation.[1][2] This should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. The boiling point of this compound is 103 °C at atmospheric pressure.

Conclusion

The laboratory-scale synthesis of this compound can be achieved through several methods. The high-pressure direct carbonylation offers a direct route but requires specialized equipment. The synthesis via an iron(II) iodide intermediate provides an alternative that avoids high pressures. The atmospheric pressure synthesis using activated iron is a particularly attractive option for standard laboratory settings, though the procedure should be carefully validated. Regardless of the method chosen, the high toxicity of this compound and carbon monoxide necessitates strict adherence to safety protocols.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US7335343B2 - Preparation of this compound - Google Patents [patents.google.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. US20050129605A1 - Preparation of this compound - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - this compound synthesis... - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. gelest.com [gelest.com]

- 7. research.uga.edu [research.uga.edu]

- 8. Synthesis and Characterization of Stable this compound Radical Cation Salts - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of Iron Pentacarbonyl: A Technical Deep Dive into its Synthesis and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron pentacarbonyl, Fe(CO)₅, a cornerstone of organometallic chemistry, holds significant industrial importance, primarily as a precursor to high-purity iron powders (carbonyl iron) and various iron compounds. Its synthesis, typically achieved through the direct carbonylation of iron, presents a fascinating case study in gas-solid reaction engineering, involving high pressures and temperatures. This technical guide provides a comprehensive overview of the formation of this compound from iron and carbon monoxide, detailing the reaction mechanism, thermodynamic and kinetic considerations, experimental protocols for both industrial and laboratory-scale synthesis, and the crucial role of catalysts.

Introduction

This compound is a yellow, volatile liquid with a trigonal bipyramidal structure, first synthesized by Mond and Langer in 1891.[1] The direct reaction of finely divided iron with carbon monoxide under pressure forms the basis of its industrial production.[1] This process, while conceptually straightforward, involves complex surface chemistry and requires carefully controlled conditions to achieve viable reaction rates and yields. Understanding the underlying mechanism is critical for process optimization and the development of novel synthetic routes.

Reaction Mechanism

The precise, step-by-step mechanism of the direct carbonylation of iron is not yet fully elucidated and remains an active area of research. However, a general consensus exists regarding the key stages of the process, which involves the sequential coordination of carbon monoxide molecules to an iron atom on the solid surface, leading to the eventual desorption of the volatile Fe(CO)₅ molecule.

Recent computational studies using Density Functional Theory (DFT) have provided valuable insights into the initial steps of this process, focusing on the adsorption of CO on various iron surfaces.[1][2][3] These studies suggest that the adsorption energy and configuration of CO are highly dependent on the specific crystal face of the iron and the surface coverage of CO.

A plausible, albeit simplified, mechanistic pathway can be outlined as follows:

-

Adsorption of Carbon Monoxide: Gaseous carbon monoxide molecules adsorb onto the surface of the metallic iron.

-

Surface Diffusion and Coordination: The adsorbed CO molecules diffuse on the iron surface and sequentially coordinate to an iron atom. This process is believed to occur in a stepwise manner, forming intermediate iron carbonyl species with fewer than five CO ligands (e.g., Fe(CO), Fe(CO)₂, Fe(CO)₃, and Fe(CO)₄) bound to the surface.

-

Formation of this compound: The surface-bound iron tetracarbonyl intermediate reacts with another CO molecule to form this compound.

-

Desorption: The volatile Fe(CO)₅ molecule desorbs from the iron surface into the gas phase.

The Role of the Sulfur Catalyst

In industrial processes, sulfur or sulfur-containing compounds are often employed as catalysts to enhance the reaction rate.[1] The exact mechanism of this catalysis is also a subject of ongoing investigation, but it is widely believed to involve the formation of intermediate iron carbonyl sulfides. These intermediates are thought to facilitate the extraction of iron atoms from the bulk material and their subsequent carbonylation. One proposed pathway involves the reaction of sulfur with the iron surface to form iron sulfides, which then react with carbon monoxide to form volatile iron carbonyl sulfide (B99878) species that are more readily converted to this compound.[4]

Quantitative Data

Thermodynamic Data

The formation of this compound from its elements is an exothermic process. The key thermodynamic parameters for the reaction Fe(s) + 5CO(g) → Fe(CO)₅(l) are summarized in the table below.

| Thermodynamic Parameter | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔHf°) | -774.0 | kJ/mol | [5][6] |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -705.3 | kJ/mol | [7] |

| Standard Molar Entropy (S°) | 338.1 | J/mol·K | [7][8] |

Kinetic Data

Detailed kinetic data for the direct carbonylation of iron, such as the rate law and Arrhenius parameters (activation energy and pre-exponential factor), are not extensively reported in the literature, likely due to the complexity of this heterogeneous reaction system. The reaction rate is known to be influenced by several factors, including temperature, carbon monoxide pressure, the surface area and reactivity of the iron, and the presence of catalysts.[1]

Experimental Protocols

Industrial Scale Synthesis

The industrial production of this compound is a high-pressure, high-temperature process. A typical workflow is outlined below.

Methodology:

-

Feed Preparation: Finely divided, highly reactive iron, often in the form of "iron sponge," is used as the primary raw material.[1] A sulfur-based catalyst is typically added.[1]

-

Reaction: The iron sponge and catalyst are charged into a high-pressure reactor. Carbon monoxide is then introduced at pressures ranging from 5 to 30 MPa and the reactor is heated to between 150 and 200°C.[1] The reaction is typically run in a batch or semi-batch mode.[7]

-

Product Recovery: The gaseous effluent from the reactor, containing this compound vapor and unreacted carbon monoxide, is passed through a condenser to liquefy the Fe(CO)₅.

-

Purification: The crude this compound is purified by distillation to remove any impurities.[1]

Laboratory Scale Synthesis (Iodide Intermediate Method)

To avoid the need for high-pressure equipment, a laboratory-scale synthesis can be performed via an iron iodide intermediate.[1][8]

Methodology:

-

Formation of Iron Tetracarbonyl Diiodide: Iron(II) iodide (FeI₂) is reacted with carbon monoxide. This reaction typically requires moderate pressure and temperature. The product is iron tetracarbonyl diiodide (Fe(CO)₄I₂).[8]

-

FeI₂ + 4CO → Fe(CO)₄I₂

-

-

Reduction to this compound: The Fe(CO)₄I₂ intermediate is then reduced using a reducing agent such as copper powder. This reaction yields this compound, copper(I) iodide, and elemental iron.[8]

-

5Fe(CO)₄I₂ + 10Cu → 4Fe(CO)₅ + 10CuI + Fe

-

-

Purification: The resulting this compound is separated from the solid byproducts and purified, typically by distillation.

Conclusion

The formation of this compound from iron and carbon monoxide is a well-established industrial process, yet the fundamental mechanistic details at the molecular level are still being explored. The direct carbonylation route, favored for large-scale production, necessitates high pressures and temperatures, with sulfur acting as a crucial catalyst. While thermodynamic data for the overall reaction is available, detailed kinetic parameters remain a challenge to determine experimentally. For laboratory-scale synthesis, an alternative route via an iodide intermediate offers a more accessible method that avoids extreme conditions. Continued research, particularly through computational modeling and advanced surface science techniques, will be instrumental in further elucidating the intricate mechanism of this important industrial reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Density function theory study of CO adsorption on Fe3O4(111) surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inl.elsevierpure.com [inl.elsevierpure.com]

- 4. US20050129605A1 - Preparation of this compound - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. brainly.com [brainly.com]

- 7. This compound | Fe(CO)5 | CID 26040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Iron Pentacarbonyl

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron pentacarbonyl, with the chemical formula Fe(CO)₅, is a homoleptic metal carbonyl, a class of organometallic compounds where carbon monoxide acts as the sole ligand to a central metal atom.[1][2] First synthesized in 1891, it exists as a straw-colored, free-flowing liquid under standard conditions, though older samples may appear darker.[1] Its volatility and role as a precursor to diverse iron compounds make it significant in both industrial applications and small-scale organic synthesis.[1] Fe(CO)₅ is a key material in the production of carbonyl iron powder, used in magnetic cores for high-frequency coils, and serves as a catalyst in various organic reactions.[1][3] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its characterization, and key reaction pathways.

Physical Properties

This compound is a volatile, yellow to dark red liquid that is denser than water and possesses a pungent, musty odor.[1][4] It is notable for its flammability and sensitivity to air and light.[5] The quantitative physical properties are summarized in Table 1.

Table 1: Key Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅FeO₅ | [3][6] |

| Molar Mass | 195.90 g/mol | [2][7] |

| Appearance | Straw-colored to dark red liquid | [1][4] |

| Density | 1.453 g/cm³ at 20°C | [1][2] |

| Melting Point | -21.0 °C (-5.8 °F) | [1][7] |

| Boiling Point | 103 °C (217 °F) | [1][2] |

| Flash Point | -15 °C (5 °F) | [2][4] |

| Vapor Pressure | 40 mmHg at 30.6 °C | [1][2] |

| Vapor Density | 6.74 (Air = 1) | [4][7] |

| Refractive Index (n_D) | 1.5196 at 20 °C | [1] |

| Autoignition Temp. | 50 °C | [8] |

Molecular Structure and Spectroscopy

Fe(CO)₅ adopts a trigonal bipyramidal geometry, belonging to the D₃h point group, with the central iron atom coordinated to five carbon monoxide ligands.[1] Three CO ligands occupy equatorial positions, while the remaining two are in axial positions. The Fe-C-O linkages are linear.[1] This structure is consistent with the 18-valence electron rule, with 8 electrons from the iron atom and 10 electrons (five pairs) donated by the CO ligands.[1]

Spectroscopic analysis is crucial for its characterization. In infrared (IR) spectroscopy, Fe(CO)₅ exhibits two strong ν(CO) absorption bands in the gas phase at 2034 cm⁻¹ and 2014 cm⁻¹.[1] In the liquid phase, weak IR bands are observed at 72 and 108 cm⁻¹, with strong Raman bands at 80 and 106 cm⁻¹.[9]

Caption: Trigonal bipyramidal structure of this compound.

Chemical Properties and Reactivity

Solubility

This compound is insoluble in water and liquid ammonia (B1221849) but is soluble in most organic solvents, including acetone, toluene, ether, and ethyl acetate.[2][3][4][5] It is slightly soluble in alcohol.[1][2]

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (practically) | [2][3][7] |

| Alcohol | Slightly soluble | [1][3] |

| Organic Solvents (e.g., acetone, toluene, benzene) | Soluble / Miscible | [1][2][5] |

| Acetic Acid, Carbon Disulfide | Miscible | [2] |

| Liquid Ammonia | Insoluble | [2][5] |

Decomposition

Fe(CO)₅ is sensitive to heat, light, and air.[5]

-

Thermal Decomposition: It decomposes upon heating above 200 °C to produce pure, finely divided iron ("carbonyl iron") and carbon monoxide.[4]

-

Photochemical Decomposition: Exposure to UV light or sunlight causes decomposition, yielding diiron nonacarbonyl (Fe₂(CO)₉), a solid material.[1][2][4] Prolonged irradiation can lead to the formation of coordinatively unsaturated species like Fe(CO)₄ and Fe(CO)₃, and eventually atomic iron.[1][10]

Reactivity with Other Reagents

-

Acid-Base Reactions: While not readily protonated by typical acids, Fe(CO)₅ reacts with strong bases like hydroxides.[1] Treatment with an aqueous base produces the tetracarbonylferrate anion, [HFe(CO)₄]⁻.[1][2]

-

Substitution Reactions: The CO ligands can be displaced by Lewis bases (L) such as phosphines, isocyanides, and alkenes to form derivatives like Fe(CO)₅₋ₓLₓ.[1] These reactions are often catalyzed or induced by light.[1] For example, it reacts with triphenylphosphine (B44618) to form Fe(CO)₃(P(C₆H₅)₃)₂.[1]

-

Redox Reactions: Fe(CO)₅ acts as a reducing agent.[2] It reacts with halogens like iodine to form iron tetracarbonyl diiodide (Fe(CO)₄I₂).[1][2] Reduction with sodium metal yields sodium tetracarbonylferrate (Na₂Fe(CO)₄), also known as Collman's reagent.[1]

-

Combustion: It is flammable and may ignite spontaneously in air (pyrophoric).[3][7] It burns to produce iron(III) oxide fumes and carbon monoxide.[2][3]

Caption: Key reaction pathways of this compound.

Experimental Protocols

Laboratory Scale Synthesis

While industrial synthesis involves the direct reaction of iron sponge with carbon monoxide at high pressures (5–30 MPa) and temperatures (150–200 °C), a laboratory-scale preparation avoids these harsh conditions by using an iodide intermediate.[1]

Protocol: Synthesis from Iron(II) Iodide

-

Reaction Setup: In a high-pressure autoclave resistant to CO, place anhydrous iron(II) iodide (FeI₂).

-

Carbonylation: Pressurize the autoclave with carbon monoxide (CO) to approximately 4 atmospheres.

-

Formation of Intermediate: Heat the mixture. The FeI₂ will react with CO to form iron tetracarbonyl diiodide (Fe(CO)₄I₂).

-

Reaction: FeI₂ + 4CO → Fe(CO)₄I₂[2]

-

-

Reduction: After the initial reaction, introduce a reducing agent, such as finely divided copper powder, into the reaction mixture.

-

Final Product Formation: Gently heat the mixture. The copper will reduce the iron tetracarbonyl diiodide to this compound, producing copper(I) iodide and elemental iron as byproducts.

-

Purification: The crude this compound is a volatile liquid and can be separated from the solid byproducts (CuI, Fe) and purified by vacuum distillation.

-

Handling and Storage: All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) due to the air sensitivity of the compounds.[5] Store the final product in a dark, cool, and well-ventilated area under an inert gas.[5][11]

Characterization by Infrared (IR) Spectroscopy

Protocol: FT-IR Analysis of Fe(CO)₅

-

Sample Preparation: Due to its high volatility and toxicity, sample preparation must be conducted in a fume hood. For a liquid-phase spectrum, a small drop of Fe(CO)₅ can be placed between two KBr or NaCl salt plates. For a gas-phase spectrum, a small amount of liquid is injected into an evacuated gas cell.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Purge the sample compartment with dry nitrogen or argon to minimize atmospheric interference (H₂O, CO₂).

-

Set the desired spectral range, typically 4000-400 cm⁻¹. The region of interest for the C-O stretching frequency is ~2100-1800 cm⁻¹.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty cell or salt plates.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic strong absorption bands for the terminal CO ligands.

-

For gas-phase Fe(CO)₅, expect two intense bands around 2034 cm⁻¹ and 2014 cm⁻¹.[1]

-

The presence and position of these bands confirm the identity and purity of the this compound sample.

-

Caption: General workflow for synthesis and analysis.

Safety and Handling

This compound is highly toxic and presents a significant health hazard.[1][12]

-

Toxicity: It is fatal if swallowed, inhaled, or absorbed through the skin.[4][11][12] Inhalation can cause severe lung irritation, pneumonitis, and pulmonary edema.[1][3] The recommended 8-hour exposure limit is 0.1 ppm.[1]

-

Flammability: It is a highly flammable liquid with a low flash point and may ignite spontaneously in air.[7][13] Vapors can form explosive mixtures with air.[6]

-

Handling: Must be handled in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[12][14] Use spark-proof tools and explosion-proof equipment.[6][12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory.[11][14]

-

Storage: Store in a tightly closed container in a cool, dry, dark, and well-ventilated area, away from heat and sources of ignition.[5][11] It should be stored under an inert gas like nitrogen.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. kansashealthsystem.com [kansashealthsystem.com]

- 4. This compound | Fe(CO)5 | CID 26040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americancarbonyl.com [americancarbonyl.com]

- 6. fishersci.fr [fishersci.fr]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. abdurrahmanince.net [abdurrahmanince.net]

- 9. Structure and Spectroscopy of this compound, Fe(CO)5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound (as Fe) [cdc.gov]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding in Iron Pentacarbonyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron pentacarbonyl, Fe(CO)₅, is a foundational organometallic compound that serves as a key precursor in organic synthesis and materials science. Its unique electronic structure and dynamic molecular geometry have been the subject of extensive study. This technical guide provides a comprehensive overview of the molecular structure, chemical bonding, and spectroscopic properties of this compound. It includes a consolidation of quantitative structural and thermodynamic data, detailed experimental protocols for its synthesis and characterization, and visual representations of its key structural and bonding features to support advanced research and development applications.

Molecular Structure and Geometry

This compound is a volatile, straw-colored liquid under standard conditions.[1] Early structural determination was a subject of debate between a trigonal bipyramidal and a square pyramidal geometry, with gas-phase electron diffraction (GED) ultimately confirming a trigonal bipyramidal (TBP) structure.[2][3] This geometry belongs to the D₃h point group.[4]

The central iron atom is coordinated to five carbon monoxide (CO) ligands. Three of these ligands occupy equatorial positions, forming a trigonal plane, while the other two are situated in axial positions, perpendicular to this plane.[4] The Fe-C-O linkages are all linear.[4]

A defining characteristic of Fe(CO)₅ is its fluxionality . The axial and equatorial carbonyl ligands undergo rapid interchange on the NMR timescale via a low-energy process known as the Berry pseudorotation .[4] This dynamic behavior makes the five carbonyl ligands appear equivalent in standard ¹³C NMR spectroscopy, resulting in a single sharp resonance signal.[5] The activation barrier for this process is very low, estimated experimentally to be around 2.5 ± 0.4 kcal mol⁻¹.[6]

Quantitative Structural Data

The precise bond lengths of Fe(CO)₅ have been determined by various methods, including gas-phase electron diffraction (GED) and X-ray crystallography at low temperatures. Theoretical calculations have further refined these values. A summary of key geometric parameters is presented below.

| Parameter | Method | Fe-C (axial) (Å) | Fe-C (equatorial) (Å) | C-O (axial) (Å) | C-O (equatorial) (Å) | Citation(s) |

| Bond Lengths | GED | ~1.832 (mean) | ~1.832 (mean) | ~1.147 (mean) | ~1.147 (mean) | [7] |

| X-ray (Solid) | 1.79 ± 0.02 | 1.79 ± 0.02 | 1.12 ± 0.02 | 1.12 ± 0.02 | [2] | |

| Neutron (Solid, 110K) | 1.810(2) | 1.803(2), 1.805(2) | 1.149(2) | 1.155(2), 1.153(2) | [3] | |

| DFT (B3LYP) | 1.812 | 1.812 | 1.1524 | 1.1563 | [7] |

Electronic Structure and Bonding

The bonding in this compound is a classic example of the principles governing low-valent transition metal complexes, satisfying the 18-electron rule . The central iron atom, in a zero oxidation state, contributes 8 valence electrons (from its 3d⁶4s² configuration). Each of the five carbonyl ligands acts as a two-electron donor, contributing a total of 10 electrons. The sum (8 + 10) results in a stable 18-electron configuration, analogous to the noble gas krypton.[4]

Valence Bond Theory

From a valence bond perspective, the formation of five Fe-C bonds in a trigonal bipyramidal geometry is described by dsp³ hybridization of the iron atom's orbitals.[4] The 4s, three 4p, and one 3d (specifically, the 3d_z²_) orbitals of iron hybridize to form five equivalent dsp³ hybrid orbitals. These empty hybrid orbitals overlap with the filled sigma orbitals of the five CO ligands, forming five Fe-C sigma (σ) bonds.[4]

Molecular Orbital Theory and Synergic Bonding

A more complete description is provided by molecular orbital theory, which explains the stability of the metal-carbonyl bond through a mechanism known as synergic bonding , often described by the Dewar-Chatt-Duncanson model.[1][8][9] This model involves a two-component interaction:

-

σ-Donation (Ligand to Metal): The carbon monoxide ligand donates electron density from its highest occupied molecular orbital (HOMO), which is a σ-bonding orbital primarily located on the carbon atom, into an empty d-orbital (or a dsp³ hybrid orbital) of the iron atom. This forms a standard ligand-to-metal sigma bond.[8]

-

π-Back-donation (Metal to Ligand): Concurrently, the iron atom donates electron density from its filled d-orbitals (of π-symmetry, such as d_xz_ and d_yz_) back into the empty π* (pi-antibonding) lowest unoccupied molecular orbitals (LUMOs) of the CO ligands.[8]

This mutual electron transfer is "synergic" because the two processes reinforce each other. The σ-donation increases the electron density on the iron atom, which in turn enhances its ability to back-donate into the CO π* orbitals. This back-donation strengthens the Fe-C bond but populates an antibonding orbital within the CO ligand, thereby weakening the C-O triple bond . This weakening is a key spectroscopic signature, observable as a decrease in the C-O stretching frequency in infrared spectroscopy compared to free carbon monoxide.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Infrared spectroscopy is the primary tool for studying the bonding in metal carbonyls. For Fe(CO)₅, which has D₃h symmetry, group theory predicts two IR-active C-O stretching (ν(CO)) bands.[2][4] These are observed in the gas phase spectrum at approximately 2034 cm⁻¹ and 2014 cm⁻¹.[4] The stretching frequency of free CO is 2143 cm⁻¹, and the lower frequencies observed in the complex are direct evidence of π-back-donation weakening the C-O bond.

| Vibration Mode | Gas Phase (cm⁻¹) | Solution (Hexane) (cm⁻¹) | Activity |

| ν(CO) (A₂") | 2034 | 2028 | IR |

| ν(CO) (E') | 2014 | 2006 | IR, Raman |

| ν(CO) (A₁') | ~2116 | ~2116 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a consequence of the rapid Berry pseudorotation, the ¹³C NMR spectrum of Fe(CO)₅ at room temperature shows a single resonance at approximately 211 ppm, indicating that all five carbonyl ligands are chemically equivalent on the NMR timescale.[5] Freezing out this fluxional process to observe separate signals for the axial and equatorial environments requires extremely low temperatures (below -170 °C), which is technically challenging.[10]

Experimental Protocols

Safety Precaution: this compound is highly toxic, volatile, and pyrophoric.[1][11] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or standard Schlenk line techniques by trained personnel.[1][12] Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.[8]

Laboratory-Scale Synthesis

While industrial synthesis involves the direct reaction of finely divided iron with high-pressure carbon monoxide, a more convenient laboratory-scale preparation uses an iron(II) iodide intermediate.[4]

Reaction:

-

FeI₂ + 4 CO → Fe(CO)₄I₂

-

5 Fe(CO)₄I₂ + 10 Cu → 10 CuI + 4 Fe(CO)₅ + Fe

Methodology:

-

Apparatus: A high-pressure stirred autoclave equipped with a gas inlet, pressure gauge, and thermocouple is required. All glassware for workup should be oven-dried and assembled hot under an inert atmosphere.

-

Step 1: Anhydrous iron(II) iodide (FeI₂) is placed in the autoclave. The vessel is sealed, purged with nitrogen, and then pressurized with carbon monoxide (e.g., up to 200 atm). The mixture is heated (e.g., to 150-200 °C) with stirring for several hours to form iron tetracarbonyl diiodide.[4]

-

Step 2: After cooling and venting the autoclave, the solid Fe(CO)₄I₂ is transferred to a Schlenk flask under an inert atmosphere. Activated copper powder (prepared by reducing a copper salt) is added.

-

Reduction: The mixture of solids is gently heated under vacuum. The volatile Fe(CO)₅ product is formed and can be collected in a cold trap (cooled with liquid nitrogen or a dry ice/acetone bath).

-

Purification: The crude product is purified by fractional distillation under reduced pressure to separate it from any less volatile impurities.[13][14][15] The purified, straw-yellow liquid should be stored in a dark, sealed container under nitrogen in a refrigerator.[8]

Characterization Workflow

Protocol for Infrared (IR) Spectroscopy

-

Solvent Preparation: Use a dry, non-polar solvent such as hexane (B92381) or cyclohexane. The solvent must be thoroughly degassed by several freeze-pump-thaw cycles and stored over molecular sieves under an inert atmosphere.

-

Sample Preparation (in Glovebox): Inside a nitrogen-filled glovebox, prepare a dilute solution (approx. 1-2% v/v) of Fe(CO)₅ in the prepared solvent.

-

Cell Loading: Using a gas-tight syringe, draw up the solution and inject it into a sealed liquid IR cell equipped with NaCl or KBr windows and Luer-lock ports. Ensure the cell is completely filled to avoid vapor-phase contributions.

-

Data Acquisition: Remove the sealed cell from the glovebox, clean the windows, and place it in the spectrometer. Acquire a background spectrum of the pure solvent in an identical cell. Acquire the sample spectrum and ratio it against the background to obtain the final absorbance spectrum.

Protocol for ¹³C NMR Spectroscopy

-

Solvent Preparation: Use a deuterated solvent such as benzene-d₆ or toluene-d₈, dried over a suitable agent (e.g., potassium mirror) and vacuum-transferred or filtered into a storage vessel.

-

Sample Preparation (on Schlenk Line): Attach a J. Young NMR tube to a Schlenk line via an adapter.[16][17] Evacuate the tube while gently heating with a heat gun to remove adsorbed moisture, then backfill with inert gas. Repeat this cycle three times.

-

Transfer: Using a gas-tight syringe, add ~0.6 mL of the deuterated solvent to the NMR tube. Then, add a small drop (~5-10 µL) of Fe(CO)₅.

-

Sealing and Analysis: Seal the J. Young tube by closing the Teflon tap. The tube can now be safely removed from the Schlenk line. Invert several times to mix, then insert into the NMR spectrometer for data acquisition.

Protocol for Single-Crystal X-ray Diffraction

-

Sample Mounting: Inside a glovebox or using Schlenk techniques, a small amount of liquid Fe(CO)₅ is drawn into a thin-walled glass capillary (e.g., a Lindemann tube). The capillary is then flame-sealed.

-

Goniometer Mounting: The sealed capillary is mounted on a goniometer head on the X-ray diffractometer.

-